4-Nonyl Phenol-13C6

Description

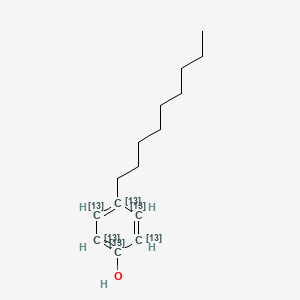

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-nonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13,16H,2-9H2,1H3/i10+1,11+1,12+1,13+1,14+1,15+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFHQQFPSIBGKE-RWFIAFQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858210 | |

| Record name | 4-Nonyl(~13~C_6_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211947-56-7 | |

| Record name | 4-Nonyl(~13~C_6_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Comprehensive Isotopic Characterization of 4 Nonyl Phenol 13c6 for Research Utility

Chemical Synthetic Pathways for ¹³C-Enrichment and Labeled Analogue Production

The synthesis of 4-nonylphenol-¹³C₆ involves the incorporation of six carbon-13 atoms into the phenol (B47542) ring, providing a distinct mass shift for analytical purposes. A common industrial production method for nonylphenols is the acid-catalyzed alkylation of phenol with a mixture of nonenes. wikipedia.orgatamanchemicals.com This process results in a complex mixture of isomers, with the nonyl group attached at various positions and with differing branching of the alkyl chain. wikipedia.orgnih.gov The para-substituted isomer, 4-nonylphenol (B119669), is the predominant product, constituting over 90% of the mixture. food.gov.uk

For the production of the ¹³C₆-labeled analogue, a ¹³C₆-labeled phenol is used as the starting material. This labeled phenol is then alkylated with nonene. The synthesis of ¹³C-labeled phenol itself can be achieved through various organic synthesis routes, such as the bromination of an aqueous solution of ¹³C₆-phenol. researchgate.net The resulting 4-nonylphenol-¹³C₆ is primarily the branched isomer, 4-(3,6-dimethyl-3-heptyl)phenol-ring-¹³C₆, which is a major component of technical nonylphenol mixtures. uliege.besigmaaldrich.com

Custom synthesis of specific labeled nonylphenol ethoxylate analogues, such as [¹³C₆]NPEO, has also been developed to improve quantitative accuracy in environmental analysis. researchgate.net

Spectroscopic and Chromatographic Techniques for Isotopic Purity and Structural Confirmation

A suite of spectroscopic and chromatographic methods is employed to confirm the isotopic purity and structure of the synthesized 4-nonylphenol-¹³C₆.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for both separation and identification. food.gov.uk In GC-MS analysis, the labeled compound can be distinguished from its unlabeled counterpart by the mass-to-charge ratio (m/z) of its molecular ions and fragment ions. mdpi.com For instance, in selected ion monitoring (SIM) mode, specific ions are monitored to enhance sensitivity and selectivity. mdpi.comresearchgate.net Monitored fragment ions for 4-n-nonylphenol-ring-¹³C₆ include m/z 113 and 226, while the unlabeled compound shows fragments at m/z 107 and 220. mdpi.comresearchgate.net The complex mixture of nonylphenol isomers can be separated using a capillary column, such as a DB-5ms. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is another powerful tool. uliege.be LC-MS avoids the need for derivatization that is often required for GC analysis. uliege.be Using techniques like ultra-high-performance liquid chromatography (UHPLC) coupled with electrospray ionization (ESI)-MS/MS, it is possible to quantify the entire group of nonylphenol isomers as a single chromatographic peak. uliege.benih.gov The use of ¹³C-labeled internal standards, such as 4-n-NP-¹³C₆, is suggested for quantitative analysis in both positive and negative ESI modes. gov.bc.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. Both ¹H NMR and ¹³C NMR are used to confirm the structure of the synthesized compound and the position of the isotopic labels. researchgate.netrsc.org For example, ¹H NMR data for 4-nonylphenol shows characteristic signals for the aromatic protons and the protons of the nonyl chain. researchgate.net ¹³C NMR spectra for unlabeled 4-nonylphenol are also available for comparison. nih.govnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy can be used to identify functional groups within the molecule, confirming the presence of the hydroxyl and alkyl groups. researchgate.net

The combination of these techniques ensures the correct identification, structural elucidation, and confirmation of isotopic labeling in the final product.

Quantitative Assessment of Isotopic Abundance and Positional Labeling

The precise quantification of isotopic abundance and the confirmation of the label's position are paramount for the utility of 4-nonylphenol-¹³C₆ as an internal standard.

Mass Spectrometry is the key technique for determining isotopic abundance. By analyzing the mass spectra, the ratio of the labeled compound to any residual unlabeled compound can be determined, thus establishing the isotopic purity. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements to confirm the elemental composition. rsc.org Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantification method that relies on the addition of a known amount of the isotopically labeled standard to a sample. uliege.benih.gov

Isotope Pattern Deconvolution (IPD) is a sophisticated method used in conjunction with IDMS and LC-MS/MS. This technique allows for the direct calculation of the analyte concentration from the spiked sample without the need for a calibration curve. uliege.benih.gov This approach has been successfully applied using an in-house synthesized ¹³C₁-4-(3,6-dimethyl-3-heptyl)phenol. uliege.benih.gov

The positional labeling is confirmed primarily through NMR spectroscopy . ¹³C NMR can directly observe the enriched carbon atoms, confirming their positions within the phenol ring. researchgate.netrsc.org

The combination of these quantitative techniques ensures that the 4-nonylphenol-¹³C₆ standard has a well-characterized isotopic enrichment and that the labels are in the desired positions, making it a reliable tool for accurate and precise quantification of nonylphenol in various research applications.

Advanced Analytical Methodologies Employing 4 Nonyl Phenol 13c6 As an Internal Standard

Sample Preparation Protocols for Diverse Environmental and Biological Matrices

The initial and most critical step in the analysis of 4-NP is the effective extraction and isolation of the target analytes from the sample matrix. The choice of sample preparation protocol is highly dependent on the nature of the matrix, which can range from water and sediment to biological tissues and food products.

Several extraction techniques are employed for the isolation of 4-NP, each with its own advantages depending on the sample type.

Solid-Phase Extraction (SPE): This is a widely used technique for aqueous samples like river water, wastewater, and drinking water. peerj.comdphen1.comscielo.branalis.com.my Polystyrene-divinylbenzene (PS-DVB) and C18 are common sorbents used in SPE cartridges to retain nonylphenols from water samples. peerj.comdphen1.commdpi.com The process involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analytes with an organic solvent like methanol (B129727) or acetone. peerj.comscielo.branalis.com.my For instance, a method for analyzing surface water involves using a PS-DVB copolymer phase for solid-phase extraction. dphen1.com Another approach for drinking water analysis utilizes Oasis HLB or Strata-X cartridges. nemc.us A study on river water optimized SPE conditions by loading 200 mL of the sample and eluting with a mixture of methanol and acetone. analis.com.my

Liquid-Liquid Extraction (LLE): LLE is a classic technique effective for extracting nonylphenols from aqueous matrices, particularly those with lower polarity. austinpublishinggroup.com Dichloromethane (B109758) and toluene (B28343) are commonly used extraction solvents. austinpublishinggroup.comnih.gov For example, LLE with dichloromethane has been shown to yield high recovery rates of 87% to 98% for nonylphenols in textile liquid discharges. austinpublishinggroup.com In the analysis of sludge water, toluene was used as the extraction solvent, resulting in recoveries around 100%. nih.gov

Stir-Bar Sorptive Extraction (SBSE): SBSE is a sensitive and solvent-minimized extraction technique. It utilizes a magnetic stir bar coated with a sorbent phase, typically polydimethylsiloxane (B3030410) (PDMS), to extract analytes from a sample. nih.govcapes.gov.brdphen1.com This method has been successfully applied to the analysis of 4-NP in human urine and plasma, as well as in coastal waters. nih.govcapes.gov.brdphen1.com The stir bar is introduced into the sample and stirred for a specific time to allow for the partitioning of the analytes onto the coating. dphen1.com Following extraction, the stir bar is removed, dried, and the analytes are thermally desorbed into a gas chromatograph for analysis. nih.govdphen1.com

| Extraction Technique | Typical Matrices | Common Solvents/Sorbents | Key Advantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | River Water, Wastewater, Drinking Water | Polystyrene-divinylbenzene (PS-DVB), C18, Methanol, Acetone | High recovery, good for aqueous samples |

| Liquid-Liquid Extraction (LLE) | Aqueous Samples, Sludge Water | Dichloromethane, Toluene | High recovery rates, effective for less polar compounds |

| Stir-Bar Sorptive Extraction (SBSE) | Human Urine, Plasma, Coastal Waters | Polydimethylsiloxane (PDMS) | High sensitivity, minimal solvent use |

Following extraction, sample clean-up is often necessary to remove co-extracted matrix components that can interfere with the analysis. Techniques such as chromatography on silica (B1680970) or alumina (B75360) columns can be employed for this purpose. food.gov.uk For instance, in the analysis of food contact plastics, purification via chromatography on deactivated alumina was used. food.gov.uk

Derivatization is a crucial step, particularly for GC-based analysis, to improve the volatility and chromatographic behavior of nonylphenols. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-bis(trifluoroacetamide) (MBTFA), is a common derivatization technique that replaces the active hydrogen on the phenolic group with a trimethylsilyl (B98337) (TMS) group. ecn.nlnih.govresearchgate.net This process reduces the polarity of the analytes and enhances their thermal stability, leading to improved peak shape and sensitivity during GC analysis. researchgate.net Acetylation is another derivatization method that has been used prior to SPE. nih.gov

To ensure the reliability of the analytical data, 4-Nonylphenol-13C6 is strategically incorporated into the analytical workflow. It is commonly used as an internal standard, added to samples before extraction. food.gov.uk This allows for the correction of any analyte losses that may occur during sample preparation and analysis, as the labeled standard is expected to behave similarly to the native analyte. uliege.be

In matrix spike and recovery studies, a known amount of a standard (like 4-NP) is added to a sample to assess the method's accuracy and the influence of the matrix on the analytical results. pepolska.pl The recovery of the spiked analyte is then calculated. For example, in the analysis of textile samples, samples were spiked with known levels of nonylphenols to verify the precision of the extraction method. pepolska.pl The use of 4-Nonylphenol-13C6 as a surrogate standard in these studies provides a more accurate measure of recovery by accounting for matrix effects. gov.bc.ca

| QC Technique | Purpose | Example Application |

|---|---|---|

| Internal Standard (4-Nonylphenol-13C6) | Correct for analyte loss during sample preparation and analysis. | Added to food contact plastic samples before extraction and analysis by GC-MS. food.gov.uk |

| Matrix Spike | Assess method accuracy and matrix effects. | Textile samples spiked with known amounts of nonylphenols to determine recovery rates. pepolska.pl |

| Surrogate Standard (4-Nonylphenol-13C6) | Monitor the efficiency of the entire analytical process for each sample. | Used in the analysis of water and sludge to ensure data quality. gov.bc.ca |

Sample Clean-up and Derivatization Procedures for Enhanced Analytical Performance

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS/MS)

GC coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the quantitative analysis of 4-NP due to its high selectivity and sensitivity. shimadzu.com

The technical mixture of 4-nonylphenol (B119669) consists of numerous branched isomers, making their chromatographic separation a significant challenge. shimadzu.comnih.gov The optimization of GC parameters is critical to achieve the best possible resolution of these isomers. Factors such as the type of analytical column, carrier gas linear velocity, and the oven temperature program must be carefully considered. shimadzu.com

Comprehensive two-dimensional gas chromatography (GC×GC) has proven to be a powerful tool for separating the complex mixture of nonylphenol isomers, with one study tentatively identifying 102 components from a technical mixture. nih.govacs.org Optimization of GC×GC-qMS parameters, including column flow rates, oven temperature ramp, and modulation period, is crucial for achieving optimal separation. nih.gov For single-column GC analysis, a long, high-resolution capillary column is often used to improve the separation of the isomers. oup.com

| Parameter | Importance in Nonylphenol Analysis | Example of Optimized Condition |

|---|---|---|

| Analytical Column | Determines the separation efficiency of the isomers. | Rxi-5ms (30 m × 0.25 mm I.D., 0.25 µm). shimadzu.com |

| Carrier Gas Linear Velocity | Affects the resolution and analysis time. | Constant linear velocity of 40 cm/sec. shimadzu.com |

| Oven Temperature Program | Controls the elution of isomers based on their boiling points. | 50 °C (1 min) → (8 °C/min) → 300 °C (3 min). shimadzu.com |

Mass spectrometry provides the high selectivity needed for accurate quantification of 4-NP in complex matrices.

Selected Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the analyte of interest. This increases sensitivity compared to full-scan mode but can be susceptible to interference from matrix components that produce ions of the same mass-to-charge ratio. nih.gov

Multiple Reaction Monitoring (MRM): MRM is a tandem mass spectrometry (MS/MS) technique that offers significantly higher selectivity and sensitivity than SIM. shimadzu.comnih.gov In MRM, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This two-stage filtering process drastically reduces background noise and matrix interference, leading to lower detection limits and more reliable quantification. shimadzu.comnih.gov Studies have shown that the method detection limits for target compounds can be significantly lower when using GC-QqQ-MS/MS with MRM mode compared to GC-SQ/MS with SIM mode. nih.govresearchgate.net For the analysis of 4-NP, optimizing MRM transitions can improve sensitivity by a significant factor, allowing for accurate peak identification even in complex samples without extensive cleanup procedures. shimadzu.com

Calibration Curve Construction and Isotope Dilution Calculations Using 4-Nonylphenol-¹³C₆

Isotope dilution mass spectrometry (IDMS) is a powerful technique for accurate quantification, as it effectively corrects for sample matrix effects and variations in instrument response. researchgate.netacs.orgnih.gov In this approach, a known amount of 4-Nonylphenol-¹³C₆ is added to the sample prior to extraction and analysis. researchgate.netuliege.be Since the isotopically labeled standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and the same ionization efficiency in the mass spectrometer. researchgate.netresearchgate.net

A calibration curve is constructed by plotting the ratio of the peak area of the native 4-NP to the peak area of the 4-Nonylphenol-¹³C₆ internal standard against the concentration of the native 4-NP. mdpi.com This ratio-based calibration compensates for variations in sample volume, extraction efficiency, and instrument performance. researchgate.netmdpi.com For instance, in the analysis of food matrices, a calibration curve can be generated using the peak area and concentration ratio of 4-n-NP to 4-n-NP ¹³C₆. mdpi.com This approach has demonstrated excellent linearity, with correlation coefficients (R²) often exceeding 0.99. mdpi.comresearchgate.net

Isotope pattern deconvolution (IPD) is another advanced calculation method used with ¹³C-labeled internal standards. uliege.bersc.org This technique allows for the direct determination of the analyte concentration from the spiked sample without the need for a traditional calibration curve, by analyzing the isotopic patterns of the native and labeled compounds. uliege.be

Table 1: Example of Calibration Curve Parameters for 4-n-NP Analysis Using 4-n-NP-¹³C₆

| Matrix Type | Concentration Range (ng/mL) | Number of Points | Correlation Coefficient (R²) |

|---|---|---|---|

| High-Fat | 100 - 2000 | 5 | > 0.998 |

| Low-Fat | 10 - 1000 | 5 | > 0.998 |

Data sourced from a study on food matrices. mdpi.com

Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the premier analytical tool for the sensitive and selective quantification of a wide range of compounds, including polar and non-volatile analytes like 4-nonylphenol. researchgate.netfoodpackagingforum.org The use of an internal standard like 4-Nonylphenol-¹³C₆ is integral to robust LC-MS/MS methodologies. capes.gov.brnih.govfood.gov.uk

The separation of 4-nonylphenol isomers and their ethoxylates from complex sample matrices is a significant analytical challenge. researchgate.netnih.gov Reversed-phase liquid chromatography is a commonly employed technique. researchgate.netresearchgate.net A C18 column is frequently used to separate 4-NP and its isomers. researchgate.net Gradient elution, often with a mobile phase consisting of acetonitrile (B52724) and water (sometimes with additives like ammonium (B1175870) acetate (B1210297) or acetic acid), is utilized to achieve effective separation. researchgate.netscirp.org

For instance, a gradient system of 50% acetonitrile (containing 1 mM ammonium acetate and 0.005% acetic acid) to pure acetonitrile can be used for the separation of 4-NP. researchgate.net The technical mixture of 4-nonylphenol is complex, containing numerous structural isomers. researchgate.netnih.gov Advanced chromatographic techniques, such as using a graphitic carbon column, have shown the ability to resolve a technical mixture of NP into multiple peaks, which is a significant improvement over the single broad peak observed in many standard HPLC analyses. researchgate.netnih.gov

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are widely used interfaces for the LC-MS/MS analysis of 4-nonylphenol. researchgate.netresearchgate.netrsc.org The choice between ESI and APCI can depend on the specific analyte and the sample matrix. researchgate.net

ESI is particularly well-suited for polar compounds and is often operated in negative ion mode ([M-H]⁻) for the analysis of phenols like 4-NP. researchgate.netnih.govmdpi.com The sensitivity of ESI can be influenced by mobile phase additives and source parameters. researchgate.netmdpi.com For example, the addition of ammonium acetate to the mobile phase has been shown to enhance the monitored signals for NP. scirp.org However, ESI can be susceptible to matrix effects, where co-eluting compounds suppress or enhance the ionization of the target analyte. gov.bc.ca The use of an isotopically labeled internal standard like 4-Nonylphenol-¹³C₆ is critical to mitigate these effects. researchgate.netresearchgate.net

APCI is another effective ionization technique for 4-NP analysis and can be less prone to matrix effects than ESI. researchgate.netresearchgate.net It has been successfully used for the detection and quantification of 4-NP in various samples, including food packaging materials. nih.govchromatographyonline.com In some studies, APCI has demonstrated higher sensitivity for alkylphenols compared to ESI. researchgate.net

Method validation is essential to ensure the reliability and accuracy of any analytical procedure. Key parameters include linearity, limit of detection (LOD), and limit of quantification (LOQ). The use of 4-Nonylphenol-¹³C₆ as an internal standard plays a vital role in establishing these parameters. mdpi.comcapes.gov.br

Linearity: As previously mentioned, calibration curves constructed using the ratio of the analyte to the ¹³C-labeled internal standard typically exhibit excellent linearity over a defined concentration range. mdpi.comresearchgate.net Correlation coefficients (R²) are consistently greater than 0.99, indicating a strong linear relationship. mdpi.comanalis.com.my

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. aoac.org These values are often determined based on the signal-to-noise ratio or the standard deviation of the response of blank samples. food.gov.uknih.gov For 4-nonylphenol analysis, LODs and LOQs can vary depending on the sample matrix and the specific analytical method employed. For example, in food matrices, LODs for 4-n-NP have been reported in the range of 0.37–1.79 µg/kg, with corresponding LOQs of 1.11–5.41 µg/kg. mdpi.com In the analysis of river water, LODs as low as 5 to 20 parts per trillion (ppt) have been achieved. researchgate.net

Table 2: Method Validation Parameters for 4-n-NP in Different Matrices

| Parameter | High-Fat Solid Food | Low-Fat Solid Food | High-Fat Liquid Food | Low-Fat Liquid Food |

|---|---|---|---|---|

| LOD (µg/kg) | 1.79 | 0.53 | 1.25 | 0.37 |

| LOQ (µg/kg) | 5.41 | 1.60 | 3.78 | 1.11 |

| Correlation Coefficient (R²) | > 0.998 | > 0.998 | > 0.998 | > 0.998 |

This table presents a summary of method validation data from a study analyzing 4-n-NP in various food matrices using an isotopic internal standard. mdpi.com

Utilization of 4 Nonyl Phenol 13c6 in Environmental Fate and Transport Research

Elucidation of Environmental Transformation Pathways

Understanding how 4-nonylphenol (B119669) (4-NP) transforms in the environment is critical for assessing its persistence and the potential risks posed by its degradation products. 4-Nonyl Phenol-13C6 is instrumental in these investigations, enabling clear differentiation between the dosed chemical and its subsequent metabolites from background levels.

Photolytic Degradation Studies with 13C-Labeled Nonylphenol

Photolytic degradation, or photolysis, is a significant pathway for the breakdown of chemical compounds in surface waters exposed to sunlight. Studies investigating the photolysis of nonylphenol have identified several intermediate products, including phenol (B47542), 1,4-dihydroxylbenzene, and 1,4-benzoquinone. nih.gov The process can be influenced by various water quality parameters such as pH and the presence of substances like hydrogen peroxide and dissolved organic matter. nih.gov In bright summer sun, nonylphenol near the water surface can have a half-life of 10-15 hours. scielo.br

The use of 13C-labeled nonylphenol in these studies is paramount. It allows for the unambiguous tracking of the parent compound's disappearance and the appearance of its unique, labeled degradation products. This eliminates interference from other phenolic compounds that may be present in the water, ensuring that the observed transformation is solely due to the photolysis of the target nonylphenol.

Biodegradation Kinetics and Metabolite Identification Using this compound as a Tracer

Biodegradation is a primary mechanism affecting the environmental fate of nonylphenol and its parent compounds, nonylphenol ethoxylates (NPEOs). ccme.ca The process involves the microbial breakdown of the compound, ultimately leading to its mineralization. ccme.ca Research shows that the biodegradation of nonylphenol isomers in soil often follows first-order kinetics, though degradation rates are highly dependent on the specific isomeric structure and soil conditions. mdpi.com

The application of this compound as a tracer is critical for determining these kinetic parameters accurately. By introducing a known amount of the labeled compound into a soil or sediment sample, researchers can monitor its concentration over time without confusion from unlabeled nonylphenol already in the environment. This allows for the precise calculation of degradation rates and half-lives. For instance, studies on various nonylphenol isomers in different soils have revealed a wide range of degradation speeds. mdpi.com

| Soil Type | NP Isomer Half-Life Range (days) | Reference |

|---|---|---|

| China Non-Sterilized (CN) Soil | 2.03–8.66 | mdpi.com |

| Florida Non-Sterilized (FN) Soil | 5.16–11.83 | mdpi.com |

Furthermore, this compound is invaluable for identifying metabolites. As the labeled parent compound is broken down, the 13C atoms are incorporated into the resulting metabolites. This isotopic signature allows for their confident identification using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.govresearchgate.net While human metabolism studies have identified alkyl chain-oxidized metabolites like hydroxy-NP (OH-NP) and oxo-NP, similar principles apply to environmental matrices where degradation can lead to short-chain ethoxylates and carboxylated derivatives. nih.govxsrv.jpijesd.org

Sorption and Desorption Dynamics in Aquatic and Terrestrial Systems via Labeled Tracking

Due to its hydrophobic nature, nonylphenol tends to sorb (adhere) to organic matter in soil and sediment, a key process governing its mobility and bioavailability. nih.govresearchgate.net Labeled tracking, historically with radiolabeled compounds like 4-nonyl[14C]phenol, has been essential for quantifying these dynamics. nih.gov The principles are directly transferable to stable isotope tracers like this compound.

These tracer studies have shown that sorption can be a two-stage process: an initial, rapid adsorption to the surface of particles followed by a much slower diffusion into the particle's interior. nih.gov The organic carbon content of the soil is a primary factor influencing the extent of sorption. nih.gov Desorption experiments have also revealed that the release of nonylphenol from contaminated sediments can be very slow, especially from "aged" sediments where the compound has had more time to diffuse into particles. nih.gov Using this compound allows for precise quantification of these sorption (K_p) and desorption (K_des) partition coefficients, providing critical data for environmental transport models.

| Parameter | Finding | Methodology Note | Reference |

|---|---|---|---|

| Sorption Coefficient (log K_OC) | 3.97 | Determined using 4-nonyl[14C]phenol in 51 different soils. | nih.gov |

| Sorption Equilibrium Time | ~20 hours for initial equilibrium | Batch equilibrium approach with 4-nonyl[14C]phenol. | nih.gov |

| Sorption Process | Two-stage: rapid surface adsorption followed by slow intraparticle diffusion. | Study on 4-tert-octylphenol, a structurally similar compound. | nih.gov |

Tracing Environmental Distribution and Partitioning

To understand the exposure risk associated with nonylphenol, it is crucial to know where it accumulates in the environment. This compound is widely used as an internal or surrogate standard in analytical methods to quantify the distribution of nonylphenol in various environmental compartments. researchgate.netgov.bc.canoaa.gov

Aquatic Systems: Riverine, Estuarine, and Marine Transport Studies

Nonylphenol is frequently detected in aquatic systems, with major sources including effluents from wastewater treatment plants (WWTPs). xsrv.jpresearchgate.net It can be transported over significant distances in rivers and deposited in estuarine and marine environments. xsrv.jpacs.org

In studies monitoring this distribution, this compound is added to water and sediment samples at the beginning of the analytical process. noaa.gov Because the labeled standard behaves almost identically to the unlabeled target analyte during extraction and analysis, any loss of the standard reflects a proportional loss of the analyte. This allows for highly accurate, corrected quantification of nonylphenol concentrations. This isotope dilution method has been applied in studies of major water bodies like the Chesapeake Bay and various river systems, revealing the extent of contamination. xsrv.jpnoaa.govresearchgate.net

| Location/Matrix | Concentration Range | Reference |

|---|---|---|

| Kamo River, Japan (Water) | 0.13 to 3.65 µg/L | xsrv.jp |

| Kamo River, Japan (Sediment) | 69 to 10,747 µg/kg dry weight | xsrv.jp |

| Back River, MD, USA (Water) | <8 to 200 ng/L | researchgate.net |

| Back River, MD, USA (Sediment) | <9 to 6,700 ng/g dry weight | researchgate.net |

Sediment-Water Interface Exchange Studies

The interface between sediment and the overlying water column is a dynamic zone that plays a key role in the fate of hydrophobic contaminants like nonylphenol. Due to its tendency to bind to particles, sediment acts as a major sink for nonylphenol in aquatic systems. researchgate.net Concentrations in sediment are often orders of magnitude higher than in the corresponding water column. xsrv.jpresearchgate.net

Isotope tracers like this compound are ideal for studying the exchange dynamics at this interface. By introducing the labeled compound into either the water or sediment phase of a microcosm, researchers can track its movement across the interface. These studies can quantify the rate of deposition from water to sediment and, conversely, the potential for nonylphenol to be released from the sediment back into the water through desorption or resuspension of sediment particles. This information is vital for understanding the long-term persistence and potential for re-exposure of aquatic organisms to this contaminant.

Atmospheric Deposition and Transport Considerations with Labeled Compound

The atmospheric transport and subsequent deposition of semi-volatile organic compounds is a significant pathway for their distribution into remote ecosystems, far from their original sources. Nonylphenol, a breakdown product of widely used surfactants, has been identified as an air pollutant, likely due to evaporation from contaminated water bodies that receive municipal wastewater. nih.gov The atmosphere can act as a destructive sink for nonylphenol, as the compound is susceptible to reactions with atmospheric radicals and photoactive processes. nih.gov

To accurately model and understand the long-range transport and deposition of nonylphenol, it is crucial to distinguish the compound of interest from pre-existing environmental background levels. The use of isotopically labeled compounds, specifically this compound, is an indispensable tool in this area of research. By introducing a known quantity of this compound into a system, researchers can precisely track its movement through the atmosphere, measure its deposition rates (both wet and dry), and quantify its persistence. The stable isotope label does not alter the physicochemical properties of the compound, ensuring that its environmental behavior mimics that of the unlabeled nonylphenol. However, it provides a distinct mass signature that is easily detectable with mass spectrometry, allowing for unambiguous quantification and eliminating confounding results from background contamination. Such studies are critical for assessing the potential for nonylphenol to contaminate pristine environments through atmospheric pathways. nih.gov

Assessment of Biotransformation Processes in Model Organisms (Analytical Perspectives)

Isotopically labeled compounds are fundamental to assessing the biotransformation of xenobiotics in living organisms. This compound serves as a powerful tracer in studies designed to elucidate the metabolic fate of nonylphenol. Its use in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for precise tracking and identification of the parent compound and its various metabolites within biological matrices. canterbury.ac.nznih.gov

Uptake and Elimination Kinetics in Aquatic Biota (Analytical Tracking)

The bioaccumulation potential of nonylphenol in aquatic organisms is a key factor in its environmental risk assessment. Tracking studies using labeled nonylphenol isomers provide critical data on the rates of uptake and elimination. While early studies utilized radiolabeled compounds like [3H]-4-nonylphenol or 14C-4-nonylphenol, modern analytical approaches often employ stable isotope-labeled compounds like this compound for their enhanced safety and specificity in mass spectrometric analysis. aloki.hunih.govmdpi.com

Research has shown that nonylphenol can bioaccumulate in aquatic organisms, with bioconcentration factors (BCFs) reported to range from 13 to over 400 in various fish tissues. aloki.huresearchgate.net Elimination of the compound occurs when the organism is returned to a clean environment, though often at a slower rate than uptake. ccme.ca For instance, the whole-body excretion half-life for 4-nonylphenol in juvenile Atlantic salmon was estimated to be four days. ccme.ca In rainbow trout, depletion kinetics from tissues were found to be biphasic, with a prolonged terminal phase (β-phase) half-life of 99 hours in both muscle and liver. aloki.hu In terrestrial organisms like the earthworm Metaphire guillelmi, the elimination half-life of bound residues of a labeled nonylphenol isomer was found to be 22.6 days, indicating significant persistence within the organism. nih.gov

The use of this compound as an internal standard in these kinetic studies ensures high accuracy and precision, allowing researchers to build robust toxicokinetic models that are essential for predicting the environmental impact of nonylphenol exposure. wordpress.comisotope.com

Interactive Table: Kinetic Parameters of Nonylphenol in Various Organisms

| Organism | Parameter | Value | Finding | Source |

|---|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | Tissue Half-Life (β-phase) | 99 hours | Prolonged elimination from muscle and liver. | aloki.hu |

| Atlantic Salmon (Salmo salar) | Whole-Body Half-Life | 4 days | Demonstrates the capacity for elimination after exposure. | ccme.ca |

| Earthworm (Metaphire guillelmi) | Bound Residue Half-Life | 22.6 days | Indicates slow elimination of accumulated residues in soil invertebrates. | nih.gov |

| Various Fish Species | Bioconcentration Factor (BCF) | 13 - 410 | Shows moderate to high potential for bioaccumulation in fish tissues. | aloki.hu, researchgate.net |

Metabolism and Conjugation Product Identification in Vitro/In Vivo Using Labeled Precursors

Understanding the metabolic fate of nonylphenol is crucial, as biotransformation can either detoxify the compound or, in some cases, produce metabolites with their own biological activity. The use of labeled precursors, including this compound, is essential for identifying the structure of these metabolic products. canterbury.ac.nznih.govresearchgate.net

Studies across various model organisms have revealed several key metabolic pathways. In vivo experiments with labeled 4-n-nonylphenol in rats showed that the compound undergoes extensive metabolism. nih.gov The primary routes of transformation include oxidation of the alkyl side chain (beta-oxidation) and hydroxylation of the phenol ring. nih.gov Following these initial steps, the resulting molecules are often conjugated to increase their water solubility and facilitate excretion. The most commonly identified conjugation products are glucuronide and sulfate (B86663) conjugates. aloki.huresearchgate.netnih.gov

In aquatic species such as rainbow trout, both in vivo studies and in vitro experiments using isolated liver cells (hepatocytes) have confirmed a similar range of metabolites. aloki.huresearchgate.netresearchgate.net Radio-HPLC analysis of bile from trout exposed to labeled nonylphenol showed that the predominant metabolite was a glucuronide conjugate of the parent compound. aloki.huresearchgate.net Smaller amounts of ring- and side-chain hydroxylated nonylphenols, as well as sulfate conjugates, were also identified. aloki.huresearchgate.net Similarly, studies in earthworms found that only a small fraction (9%) of the accumulated radioactivity was the parent 4-nonylphenol, with the majority consisting of polar compounds, including glucuronide conjugates. nih.gov

Research involving human volunteers orally administered 13C6-labeled nonylphenol confirmed that hydroxylation is a major metabolic pathway, with hydroxylated-NP (OH-NP) being proposed as a sensitive biomarker for exposure. researchgate.net Analytical methods for human biomonitoring often involve a deconjugation step, using enzymes like β-glucuronidase, to release the parent and metabolized phenols before measurement, which underscores the significance of conjugation as a primary metabolic route in humans. nih.govnih.gov

Interactive Table: Identified Metabolites of 4-Nonylphenol Using Labeled Precursors

| Model Organism/System | Study Type | Metabolic Pathway | Identified Products | Source |

|---|---|---|---|---|

| Wistar Rat | In Vivo | Side-chain oxidation, Ring hydroxylation, Conjugation | Beta-oxidation products, Hydroxylated nonylphenol, Glucuronide conjugates, Sulfate conjugates | nih.gov |

| Rainbow Trout (Oncorhynchus mykiss) | In Vivo | Conjugation, Hydroxylation | 4-Nonylphenol glucuronide, Ring-hydroxylated NP conjugates, Side-chain hydroxylated NP conjugates | aloki.hu, researchgate.net, researchgate.net |

| Rainbow Trout Hepatocytes | In Vitro | Conjugation, Hydroxylation | Sulfate conjugate of hydroxylated nonylphenol | researchgate.net |

| Earthworm (Metaphire guillelmi) | In Vivo | Conjugation, Other | Glucuronide conjugates, Unspecified less-polar metabolite | nih.gov |

Biomonitoring Methodologies Utilizing 4 Nonyl Phenol 13c6 in Biological Matrices

Sample Collection and Pre-analytical Considerations for Biological Samples

The integrity of biomonitoring data for nonylphenol is contingent upon meticulous sample collection and handling to prevent contamination and degradation. edf.org Biological matrices commonly used for monitoring nonylphenol exposure include urine, plasma, breast milk, and fish tissue. edf.orgmdpi.com

Urine: As a primary excretion route for nonylphenol metabolites, urine is a preferred non-invasive sample type. nih.gov Collection protocols must guard against external contamination, as nonylphenols are present in numerous consumer products. colab.ws It is recommended to use polypropylene (B1209903) containers for collection and storage. Samples should be frozen, ideally at -80°C, to ensure the stability of analytes until analysis. epa.gov Given that nonylphenols are primarily excreted as glucuronide and sulfate (B86663) conjugates, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is a critical pre-analytical step to measure total nonylphenol. nih.govacs.orgnih.gov

Plasma/Serum: Blood provides a snapshot of circulating levels of nonylphenol. Serum or plasma samples are collected in glass tubes, preferably with no plastic components to avoid leaching of contaminants. researchgate.net Centrifugation is performed to separate plasma or serum, which is then stored at low temperatures (-20°C or below) until analysis. nih.govresearchgate.net The potential for contamination from laboratory equipment remains a significant concern. colab.ws

Breast Milk: Representing a direct exposure route for infants, breast milk is a critical matrix for nonylphenol analysis. edf.orgjst.go.jp Samples are typically collected manually or with specialized pumps into glass or polypropylene containers and stored frozen. jst.go.jp The high lipid content of breast milk necessitates specific extraction procedures to isolate the analytes effectively. jst.go.jp

Fish Tissue: As bioaccumulation can occur in aquatic organisms, fish tissue serves as an important indicator of environmental contamination and a source of human dietary exposure. edf.orgmdpi.com Muscle, liver, or whole-body homogenates can be analyzed. scirp.org Samples must be collected, dissected with clean instruments, and immediately frozen to prevent decomposition and analyte degradation. epa.govscirp.org

Advanced Extraction and Clean-up Procedures for Complex Biological Samples

The complexity of biological matrices requires sophisticated extraction and clean-up techniques to isolate nonylphenols and their metabolites while removing interfering endogenous substances like proteins and lipids. dphen1.comunam.mx 4-Nonyl Phenol-13C6 is added at the beginning of the sample preparation process to account for analyte losses during these multi-step procedures. colab.ws

Solid-Phase Extraction (SPE): This is the most widely used technique for extracting nonylphenols from aqueous samples like urine and hydrolyzed breast milk. dphen1.comnih.govresearchgate.net Polymeric reversed-phase sorbents, such as Oasis HLB, are commonly employed due to their high affinity for phenolic compounds. jst.go.jpnih.gov The process involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes with an organic solvent. nih.gov Online SPE systems coupled directly to analytical instruments offer automation and reduce sample handling. nih.govresearchgate.net

Liquid-Liquid Extraction (LLE): LLE is another common method, particularly for samples with high lipid content like breast milk and fish tissue. researchgate.netjst.go.jp It involves partitioning the analytes from the aqueous or digested sample into an immiscible organic solvent. However, LLE can be labor-intensive and may require large volumes of organic solvents. researchgate.net

Matrix Solid-Phase Dispersion (MSPD): For solid or semi-solid samples like fish tissue, MSPD is an effective technique. arcjournals.org The sample is blended with a solid support (e.g., C18-bonded silica), which simultaneously disperses the sample and provides a sorbent for analyte retention. The analytes are then eluted with a suitable solvent. arcjournals.org

HybridSPE®-Precipitation: This technique is designed to remove proteins and phospholipids (B1166683) from complex biological samples like serum and plasma. researchgate.net It combines protein precipitation with a filtering mechanism to provide a clean extract, significantly reducing matrix effects in subsequent analyses. researchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While initially developed for pesticide analysis in food, the QuEChERS methodology has been adapted for extracting a wide range of compounds, including phenols, from various matrices. nih.gov It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a "salting-out" step and a dispersive SPE clean-up to remove interferences. nih.gov

Quantitative Biomonitoring of Nonylphenol and its Metabolites using this compound as Internal Standard

The gold standard for the quantitative analysis of nonylphenol and its metabolites is isotope dilution mass spectrometry, which utilizes this compound as an internal standard. nih.govacs.org This approach ensures high accuracy and precision by correcting for both extraction inefficiencies and matrix-induced signal suppression or enhancement during analysis. dphen1.com

The primary analytical techniques are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). dphen1.comdphen1.com

LC-MS/MS: This is often the preferred method as it can directly analyze the conjugated metabolites after enzymatic hydrolysis without the need for derivatization. colab.wsnih.gov Online SPE-LC-MS/MS methods provide high throughput and sensitivity, with limits of quantification (LOQ) often in the sub-µg/L range. researchgate.net

GC-MS/MS: This technique offers excellent chromatographic resolution and sensitivity but requires a derivatization step (e.g., silylation) to make the phenolic compounds volatile enough for gas chromatography. dphen1.com

A study investigating the human metabolism of nonylphenol after a single oral dose of 13C6-labeled NP demonstrated the power of this methodology. nih.govacs.org The parent this compound and its oxidized metabolites, such as hydroxy-nonylphenol (OH-NP) and oxo-nonylphenol (oxo-NP), were quantified in urine. nih.govacs.org This research identified OH-NP as a major metabolite and a robust biomarker for nonylphenol exposure, as it is less prone to external contamination than the parent compound. nih.govacs.org

Below is a table summarizing representative findings from biomonitoring studies that utilize this compound or other isotopic standards for quantification.

| Analyte | Matrix | Population/Sample | Mean/Median Concentration (µg/L or µg/kg) | Analytical Method | Reference |

| 4-Nonylphenol (B119669) | Human Breast Milk | Beijing, China | 0.23 µg/kg (median) | HPLC-MS/MS | jst.go.jp |

| 4-Nonylphenol | Fish Tissue | Northern Taiwan Estuaries | 17.4 ng/g d.w. (mean) | GC-MS | mdpi.com |

| OH-NP | Human Urine | Germany (1991) | 4.32 µg/L (median) | online-SPE-LC-MS/MS | researchgate.net |

| OH-NP | Human Urine | Germany (2021) | 0.70 µg/L (median) | online-SPE-LC-MS/MS | researchgate.net |

| 4-Nonylphenol | Human Urine | General Belgian Population | 0.44 µg/L (median) | SPE-GC-MS | nih.gov |

Note: The table presents data from various studies and methodologies for illustrative purposes. Direct comparison of values should be done with caution due to differences in study design, analytical methods, and populations.

Inter-laboratory Harmonization and Quality Control in Biomonitoring Studies

Ensuring the comparability and reliability of biomonitoring data across different laboratories and studies is paramount for accurate risk assessment and regulatory decision-making. researchgate.netnih.gov Inter-laboratory harmonization and rigorous quality control (QC) are essential components of this process. nih.govmdpi.com

Key elements include:

Standardized Protocols: The development and adoption of standardized operating procedures (SOPs) for sample collection, storage, and analysis help minimize variability between labs. annualreviews.org

Certified Reference Materials (CRMs): The use of CRMs, such as those from the National Institute of Standards and Technology (NIST), allows laboratories to validate their methods against materials with certified analyte concentrations. nih.gov

Proficiency Testing (PT) and Inter-laboratory Comparison Investigations (ICI): Regular participation in external quality assurance schemes, where laboratories analyze the same blind samples, is crucial for assessing analytical performance and identifying potential biases. nih.govmdpi.com The Children's Health Exposure Analysis Resource (CHEAR) program is an example of a consortium that uses a multifaceted quality assurance program, including common QC pools, to promote measurement harmonization. nih.gov

Internal Quality Control: Each analytical batch should include a set of QC samples, such as procedural blanks, matrix-matched calibration standards, and low, medium, and high concentration spiked samples, to monitor the method's performance over time. dphen1.comnih.gov The use of an internal standard like this compound in every sample is a fundamental QC measure to ensure the accuracy of each individual measurement. colab.wsdphen1.com

Through these concerted efforts, the scientific community can generate high-quality, comparable biomonitoring data, which is essential for understanding the extent of human exposure to nonylphenol and for developing effective public health strategies. mdpi.com

Quality Assurance and Control Protocols in Research Involving 4 Nonyl Phenol 13c6

Comprehensive Method Validation and Performance Characteristics (e.g., accuracy, precision, repeatability)

The validation of analytical methods is a critical process to ensure that measurements are reliable and fit for purpose. For the determination of nonylphenol, methods employing 4-Nonyl Phenol-13C6 as an internal or surrogate standard undergo extensive validation to characterize their performance. This typically involves gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comshimadzu.comgov.bc.ca The use of a stable isotope-labeled standard like this compound is crucial for correcting variations in sample preparation and instrumental analysis. food.gov.uknih.gov

Validation parameters systematically evaluated include linearity, accuracy, precision (repeatability and reproducibility), and sensitivity (limits of detection and quantification).

Linearity: Calibration curves are generated by plotting the response ratio of the native nonylphenol to the this compound standard against the concentration of the native analyte. mdpi.com Excellent linearity is consistently reported, with correlation coefficients (R²) often exceeding 0.998 across various matrices, indicating a proportional response over a defined concentration range. mdpi.comshimadzu.com

Accuracy and Precision: Accuracy is assessed through recovery studies, where samples are spiked with a known amount of nonylphenol and the measured concentration is compared to the true value. Precision is expressed as the relative standard deviation (RSD) of replicate measurements. For methods using this compound, high accuracy and precision are achievable. For instance, in food sample analysis, intraday and interday accuracies have been reported in the range of 86.8–108.6%, with RSDs below 12%. mdpi.com Similarly, in water analysis, recoveries between 83% and 108% with RSDs from 1.5% to 9% have been demonstrated. uliege.be

Repeatability: Repeatability is determined by analyzing replicate samples under the same operating conditions over a short period. In the analysis of plastic samples, the repeatability of nonylphenol concentration measurements showed variability, highlighting the importance of controlled procedures. food.gov.uk In other applications, good repeatability with RSDs under 6.1% has been achieved. shimadzu.com

Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For nonylphenol analysis using isotope dilution, LODs and LOQs can reach into the low nanogram per liter (ng/L) or microgram per kilogram (µg/kg) range, depending on the matrix and instrumentation. mdpi.comanalis.com.my One study on indoor air samples achieved a quantification limit of 0.1 ng/m³. nih.gov

The following tables summarize typical performance characteristics from various studies.

Table 1: Method Performance for 4-Nonylphenol (B119669) Analysis in Food Matrices Using 4-n-NP-13C6 Data sourced from a study on food analysis by Gas Chromatography-Mass Spectrometry. mdpi.com

| Parameter | Matrix Type | Value |

|---|---|---|

| Accuracy (Intraday) | High-Fat | 91.8–108.6% |

| Low-Fat | 86.8–107.3% | |

| Accuracy (Interday) | High-Fat | 94.6–101.9% |

| Low-Fat | 92.6–101.3% | |

| Precision (RSD - Intraday) | High-Fat | 1.80–9.68% |

| Low-Fat | 0.67–11.83% | |

| Precision (RSD - Interday) | High-Fat | 5.42–6.43% |

| Low-Fat | 1.65–10.45% | |

| Limit of Detection (LOD) | All Matrices | 0.37–1.79 µg/kg |

| Limit of Quantification (LOQ) | All Matrices | 1.11–5.41 µg/kg |

Table 2: Method Performance for 4-Nonylphenol Analysis in Water Samples Data compiled from studies using LC-MS/MS and isotope dilution techniques. uliege.beanalis.com.my

| Parameter | Value | Reference |

|---|---|---|

| Recovery | 83–108% | uliege.be |

| Coefficient of Variation (RSD) | 1.5–9% | uliege.be |

| Limit of Detection (LOD) | 0.0001 mg/L | analis.com.my |

| Limit of Quantification (LOQ) | 0.0005 mg/L | analis.com.my |

Development and Application of Certified Reference Materials for Nonylphenol Analysis

Certified Reference Materials (CRMs) are fundamental to achieving metrological traceability in chemical measurements. They are used for method validation, calibration, and ongoing quality control, ensuring that results are accurate and comparable across different laboratories and over time. dioxin20xx.org

For nonylphenol analysis, CRMs of high-purity native compounds (e.g., p-n-nonylphenol) are developed by national metrology institutes and commercial suppliers. dioxin20xx.orgaccustandard.comlgcstandards.com The production and certification of these materials are conducted under rigorous quality systems, such as ISO 17034 and ISO/IEC 17025. dioxin20xx.org The certification process often involves determining the purity of the material using primary methods like freezing point depression, which is traceable to the International System of Units (SI). dioxin20xx.org

While the CRM is typically the unlabeled (native) form of nonylphenol, its application in high-precision analytical methods like isotope dilution mass spectrometry (IDMS) is intrinsically linked to the use of stable isotope-labeled standards such as this compound. epa.gov The CRM of native nonylphenol is used to prepare accurate calibration standards, while the known quantity of this compound added to the sample corrects for procedural losses and instrumental drift, thereby ensuring the accuracy of the final measurement. mdpi.comnih.gov Several suppliers offer nonylphenol CRMs and this compound solutions for these applications. accustandard.comlgcstandards.com

Inter-laboratory Comparison Programs and Proficiency Testing Schemes

Inter-laboratory comparison programs and proficiency testing (PT) schemes are essential components of external quality control. pe100plus.comgdanimalhealth.com These programs allow laboratories to assess their analytical performance against that of their peers and an assigned value, thereby identifying potential biases or inconsistencies in their methods. pe100plus.com

Several inter-laboratory studies have been conducted for the analysis of contaminants of emerging concern, including nonylphenol, in environmental matrices like water. researchgate.netresearchgate.neteurope-geology.eu These studies often reveal significant variability among laboratories, with method biases for nonylphenol sometimes exceeding 100%. researchgate.netacs.org Key challenges identified include laboratory blank contamination and the complexity of the nonylphenol isomer mixture. researchgate.net

Data Interpretation and Uncertainty Assessment in Stable Isotope Dilution Mass Spectrometry

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a definitive analytical technique for quantification, and its application using this compound provides high-quality data for nonylphenol analysis. The fundamental principle involves adding a known amount of the isotopically labeled standard (the "spike"), this compound, to the sample at the earliest stage of analysis. epa.gov Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during extraction, cleanup, and derivatization, and the same ionization response in the mass spectrometer.

Data interpretation involves measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled standard. food.gov.uk Since the amount of labeled standard added is known, this ratio allows for the precise calculation of the amount of the native analyte in the original sample, effectively correcting for variations in analytical recovery.

A critical aspect of SID-MS is the assessment of measurement uncertainty. researchgate.net A full uncertainty budget must be developed, accounting for all potential sources of error. nih.gov Key sources of uncertainty in the SID-MS analysis of nonylphenol include:

Purity of the native nonylphenol analytical standard (CRM).

Purity of the this compound labeled standard.

Mass (or volume) and concentration of the native standard solution used for calibration.

Mass (or volume) and concentration of the this compound spike solution added to the sample.

Mass of the sample taken for analysis.

Measurement of the isotope ratio in the sample blend.

Potential for isotopic exchange or interference.

Uncertainties in the isotope patterns of the natural and labeled compounds. nih.gov

By carefully quantifying these components, a combined expanded uncertainty for the final measurement result can be calculated, providing a quantitative indication of the confidence in the reported value. nist.gov The use of a labeled internal standard that co-elutes with the analyte is crucial for correcting matrix effects, though challenges can arise when a single linear labeled standard (like 4-n-nonylphenol-13C6) is used to quantify a complex mixture of branched nonylphenol isomers, which may elute over a different time range. uliege.be

Emerging Research Frontiers and Methodological Innovations for 4 Nonyl Phenol 13c6 Applications

Automation and Miniaturization in Sample Preparation for High-Throughput Analysis

The demand for rapid and cost-effective monitoring of environmental contaminants like 4-Nonylphenol (B119669) has driven significant advancements in the automation and miniaturization of sample preparation techniques. chromatographyonline.com Traditional sample preparation methods are often labor-intensive, time-consuming, and prone to human error, which can compromise the quality and reproducibility of analytical data. nih.govresearchgate.net Automation and miniaturization address these challenges by streamlining workflows, reducing sample and solvent volumes, and enabling the processing of a large number of samples simultaneously. chromatographyonline.comnih.gov

Automated systems, such as robotic liquid handlers and online solid-phase extraction (SPE) coupled to analytical instruments, offer enhanced precision and accuracy while minimizing the risk of contamination. labmanager.com These systems can perform various sample preparation steps, including solution transfer, mixing, and extraction, with high reproducibility. For example, automated microextraction by packed sorbent (MEPS) has been successfully applied for the determination of endocrine disruptors in wastewater. nih.gov This technique utilizes a small amount of sorbent packed into a syringe, allowing for the extraction of analytes from small sample volumes, and can be fully automated for high-throughput analysis. nih.govresearchgate.net

Miniaturization, a key trend in modern analytical chemistry, aligns with the principles of green chemistry by reducing waste and the consumption of hazardous solvents. chromatographyonline.comresearchgate.net Techniques like MEPS and microfluidics-based sample preparation not only reduce the environmental footprint of analytical laboratories but also often lead to improved analytical performance, such as faster analysis times and enhanced sensitivity. researchgate.netlabmanager.com The integration of these miniaturized and automated sample preparation techniques with advanced analytical instruments like LC-MS/MS allows for the development of robust and efficient methods for the routine monitoring of 4-Nonylphenol and other contaminants in various matrices. chromatographyonline.comnih.gov

Table 2: Comparison of Conventional and Modern Sample Preparation Techniques

| Feature | Conventional Sample Preparation (e.g., LLE, manual SPE) | Automated & Miniaturized Techniques (e.g., MEPS, automated SPE) |

| Sample Volume | Large (mL to L range) | Small (µL to mL range) nih.govresearchgate.net |

| Solvent Consumption | High | Low researchgate.netnih.gov |

| Throughput | Low | High nih.gov |

| Manual Intervention | High | Low to none labmanager.com |

| Risk of Error/Contamination | Higher nih.govresearchgate.net | Lower labmanager.com |

| Cost per Sample | Higher | Lower chromatographyonline.com |

Non-Targeted and Suspect Screening Approaches with Labeled Analogues for Unknown Contaminants

Beyond the analysis of known contaminants, there is a growing need to identify previously unknown or unexpected chemicals in environmental samples. ncsu.edu Non-targeted analysis (NTA) and suspect screening analysis (SSA) have emerged as powerful strategies to address this challenge. nontargetedanalysis.orgresearchgate.net These approaches utilize high-resolution mass spectrometry to screen samples for a wide range of compounds without a pre-defined target list (NTA) or by searching against a database of suspected chemicals (SSA). au.dkacs.org

In these screening workflows, isotopically labeled standards like 4-Nonylphenol-13C6 play a crucial role. While primarily used for the quantification of their corresponding native compounds, they also serve as valuable tools for quality control and to assess the efficiency of the analytical method for a broader range of chemicals. nontargetedanalysis.org By spiking a sample with a labeled standard, researchers can evaluate the recovery and matrix effects for compounds with similar physicochemical properties. nontargetedanalysis.org This provides a degree of semi-quantitative information for tentatively identified compounds for which authentic reference standards are not available. nontargetedanalysis.org

The process of NTA and SSA typically involves several key steps:

Data Acquisition: Samples are analyzed using HRMS to generate a comprehensive dataset of all detectable ions. au.dk

Feature Detection: Sophisticated software is used to identify molecular features (ions with a specific mass-to-charge ratio, retention time, and isotopic pattern) in the data. researchgate.net

Compound Identification: The detected features are then matched against chemical databases (in SSA) or subjected to formula prediction and structural elucidation (in NTA). researchgate.netresearchgate.net

Prioritization: Identified compounds are often prioritized for further investigation based on their frequency of detection, signal intensity, and potential for toxicity. acs.org

The use of labeled analogues like 4-Nonylphenol-13C6 in NTA and SSA studies enhances the confidence in the generated data by providing a reference point for method performance. nontargetedanalysis.org This is particularly important when analyzing complex environmental matrices where the presence of numerous co-extractives can interfere with the analysis. acs.org

Integration with Advanced Computational Models for Environmental Fate Prediction Utilizing Tracer Data

Understanding the environmental fate of contaminants like 4-Nonylphenol is essential for assessing their potential risks to ecosystems and human health. who.int Advanced computational models provide a powerful tool for predicting the transport, distribution, and transformation of chemicals in the environment. diva-portal.org When these models are integrated with tracer data obtained from studies using isotopically labeled compounds such as 4-Nonylphenol-13C6, their predictive power can be significantly enhanced.

Tracer studies using 4-Nonylphenol-13C6 can provide real-world data on key environmental processes, including:

Degradation rates: By monitoring the disappearance of the labeled compound over time in different environmental compartments (e.g., water, sediment, soil), researchers can determine its degradation kinetics.

Transformation pathways: The appearance of labeled transformation products can be tracked to elucidate the metabolic pathways of the parent compound.

Transport and partitioning: The movement and distribution of the labeled compound between different environmental phases (e.g., water and sediment) can be quantified.

This empirical data can then be used to calibrate and validate environmental fate models, ensuring that their predictions are grounded in reality. diva-portal.org For example, a dynamic fate model for nonylphenol in lakes used field data to test its performance, highlighting the importance of accurate input parameters for processes like water inflow and transformation in water. diva-portal.org By integrating high-quality tracer data, these models can provide more reliable estimates of environmental concentrations and persistence, which are crucial for conducting robust risk assessments. who.int The combination of experimental tracer studies and computational modeling represents a powerful, integrated approach to understanding the environmental behavior of contaminants like 4-Nonylphenol. who.int

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 4-Nonyl Phenol-13C6 in environmental matrices, and how does isotopic labeling improve accuracy?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution is the gold standard. The 13C6 label minimizes matrix effects by providing an internal reference, correcting for ionization efficiency variations and extraction losses . Environmental samples (e.g., water, sediment) should be spiked with this compound prior to extraction to account for recovery rates. Solid-phase extraction (SPE) using C18 cartridges is recommended, followed by derivatization if enhanced sensitivity is required .

Q. How should this compound be stored to ensure stability in long-term environmental studies?

- Methodological Answer : Store solutions in acetone or methanol at 0–6°C to prevent degradation. Avoid repeated freeze-thaw cycles, as branched nonylphenol isomers (common in technical-grade mixtures) may undergo structural rearrangements. For field studies, pre-spiked samples should be analyzed within 48 hours or preserved with 0.1% ascorbic acid to inhibit microbial degradation .

Q. What are the key considerations for designing calibration curves using this compound as an internal standard?

- Methodological Answer : Prepare a linear calibration range of 0.1–100 µg/L, ensuring the 13C6-labeled compound’s concentration remains constant across all points. Validate with at least five replicates to assess precision (<15% RSD). Correct for natural 13C abundance in unlabeled analogs using matrix-matched blank samples. Cross-check against certified reference materials (CRMs) from ISO/CD 18857-2 protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in biodegradation data for this compound, particularly when extrapolating lab results to environmental persistence?

- Methodological Answer : Lab-based ready biodegradability tests (e.g., OECD 301) often underestimate persistence due to unrealistic microbial inocula. To address discrepancies:

- Conduct field mesocosm studies at 12°C (representative of temperate climates) to measure DegT50 values.

- Differentiate between linear and branched isomers using GC×GC-MS, as regulatory frameworks (e.g., EU REACH) classify branched isomers as persistent, bioaccumulative, and toxic (PBT) .

- Apply QSAR models to predict abiotic degradation pathways (e.g., photolysis half-lives) and validate with high-resolution mass spectrometry .

Q. What experimental strategies optimize the separation of this compound from co-eluting metabolites in complex biological samples?

- Methodological Answer :

- Chromatography : Use a biphenyl-modified LC column (e.g., 2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Adjust pH to 3.5 to enhance retention of phenolic groups.

- Data-Independent Acquisition (DIA) : Employ SWATH-MS to isolate isotopic clusters and fragment ions (e.g., m/z 220 → 133 for 13C6-labeled compounds).

- Post-Processing : Apply orthogonal partial least squares-discriminant analysis (OPLS-DA) to distinguish labeled analytes from endogenous interferences .

Q. How do regulatory guidelines for this compound in environmental matrices impact method validation criteria?

- Methodological Answer : Compliance with EPA 1694 or ISO 18857-2 requires:

- Limit of Quantification (LOQ) : ≤0.01 µg/L in water, validated via signal-to-noise ratios ≥10.

- Recovery Rates : 70–120% for all matrices, with inter-laboratory reproducibility (HorRat ≤2.0).

- Isomer-Specific Reporting : Quantify individual branched isomers (e.g., 4-(3,6-dimethyl-3-heptyl)phenol-13C6) separately to meet EU Water Framework Directive standards .

Methodological Notes

- Contradiction Management : When conflicting data arise (e.g., biodegradation vs. field persistence), prioritize studies adhering to OECD GLP criteria and verify via inter-laboratory comparisons .

- Advanced Instrumentation : High-resolution mass spectrometers (HRMS) with ≥50,000 resolving power are critical for distinguishing 13C6-labeled compounds from naturally occurring isotopes in unlabeled analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.